molecular formula C22H20F3N3O2S B2702483 N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1251618-95-7

N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2702483
CAS No.: 1251618-95-7
M. Wt: 447.48
InChI Key: WEGLGEIQMUCQGV-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole ring.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.

    Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, trifluoromethylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazole-5-carboxamide
  • N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxylate

Uniqueness

N-benzyl-4-methyl-2-[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-4-methyl-2-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-14-20(21(30)27-13-15-5-3-2-4-6-15)31-19(28-14)11-18(29)26-12-16-7-9-17(10-8-16)22(23,24)25/h2-10H,11-13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLGEIQMUCQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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